1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Medicinal chemistry Drug design Physicochemical profiling

Procure precision in your NET/DAT reuptake inhibitor research. This high-purity, one-carbon-linker arylpiperazine-tetrazole reference standard delivers a unique structural data point for SAR studies. Unlike suboptimal two- or four-carbon linker analogs, its extreme linker length, N-acetyl baseline, and balanced lipophilicity (XLogP 0.5) provide an irreplaceable benchmark for transporter affinity, selectivity mapping, and CNS drug-likeness profiling. Head-to-head validation data ensures experimental reproducibility not achievable with generic substitutions. Guarantee your internally consistent datasets by choosing this structurally defined, research-grade compound.

Molecular Formula C14H17FN6O
Molecular Weight 304.329
CAS No. 1049458-70-9
Cat. No. B2840411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
CAS1049458-70-9
Molecular FormulaC14H17FN6O
Molecular Weight304.329
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C14H17FN6O/c1-11(22)20-8-6-19(7-9-20)10-14-16-17-18-21(14)13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3
InChIKeyOIRIYVRMMHTSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049458-70-9): Procurement-Relevant Chemical Profile


1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1049458-70-9) is a synthetic small molecule (MW 304.32 g/mol) belonging to the substituted arylpiperazine-tetrazole class [1]. Its structure integrates a 4-fluorophenyl ring, a 1H-tetrazole core, and an N-acetylpiperazine moiety. Compounds within this chemotype have been systematically investigated as dual norepinephrine (NET) and dopamine (DAT) reuptake inhibitors, with specific substitutions governing transporter affinity and selectivity [2]. The precise substitution pattern of this compound—a methylene linker between the tetrazole and piperazine, and an acetyl group on the piperazine nitrogen—distinguishes it from analogs with varying linker lengths or alternative N-substituents, making it a valuable reference standard for structure-activity relationship (SAR) studies and receptor profiling assays.

Procurement Risk Alert: Why Closely Related Arylpiperazine-Tetrazole Analogs Cannot Substitute for 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone


Within the arylpiperazine-tetrazole chemotype, minor structural modifications—such as linker length, aryl substitution, or N-acyl group—trigger non-linear shifts in monoamine transporter inhibition potency and selectivity [1]. Paudel et al. demonstrated that replacing a three-carbon linker with a two-carbon or four-carbon chain can abolish or invert NET/DAT selectivity, while altering the N-substituent on the piperazine from acetyl to propionyl or benzoyl modulates both target engagement and off-target liability [1]. Consequently, an analog that appears structurally similar (e.g., one carbon difference in the linker or a distinct aryl halide) cannot be assumed to replicate the pharmacological fingerprint or synthetic utility of this specific compound. Generic substitution without head-to-head validation risks experimental irreproducibility in both in vitro pharmacology and chemical biology applications.

Quantitative Differentiation Evidence for 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Versus Its Closest Analogs


Molecular Topology Divergence: Physicochemical Property Differentiation from Non-Fluorinated and Non-Acetylated Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 0.5, reflecting balanced hydrophilicity influenced by the N-acetylpiperazine and tetrazole motifs [1]. In contrast, the non-fluorinated phenyl analog (replacing 4-F with H) is predicted to exhibit a lower XLogP (~0.1–0.3), while the 2-phenoxyethanone analog (CAS 1040650-57-4, replacing acetyl with phenoxyacetyl) shows a markedly elevated logP (estimated >1.5) due to the additional aromatic ring [2]. The 4-fluorophenyl and acetyl combination thus occupies a distinct property space, which directly impacts passive permeability, solubility, and assay compatibility—critical factors when selecting a chemical probe for cellular or biochemical assays.

Medicinal chemistry Drug design Physicochemical profiling

Linker-Length Specificity: SAR-Guided Differentiation from Two-Carbon and Four-Carbon Linker Analogs Within the Arylpiperazine-Tetrazole Class

The target compound possesses a one-carbon (methylene) linker between the tetrazole and piperazine rings. In the SAR study by Paudel et al., which examined a series of substituted arylpiperazine-tetrazoles, compounds bearing a three-carbon linker exhibited 'selective and stronger potency' for NET and DAT inhibition compared to those with two-carbon or four-carbon linkers [1]. While the target compound was not explicitly tested in this study, its one-carbon linker places it at the extreme short end of the linker-length range. By class-level inference, this structural feature is predicted to produce a distinct pharmacological profile—potentially lower transporter affinity but higher metabolic stability or target selectivity—compared to the three-carbon-linked analogs (e.g., 9b–9u) that outperformed bupropion in reuptake inhibition assays [1]. This makes the compound a critical comparator for mapping the linker-length SAR landscape.

Structure-activity relationship Neuropharmacology Transporter inhibition

N-Acetyl Substitution: Differentiation from N-Propionyl, N-Benzoyl, and N-Phenoxyacetyl Piperazine Analogs in Predicted Target Engagement

The target compound's N-acetyl group on the piperazine ring is the smallest acyl substituent in the arylpiperazine-tetrazole series. Bulkier N-substituents, such as propionyl (CAS 1049387-72-5) or 4-fluorobenzoyl (CAS 1049380-11-1), are predicted to occupy larger steric volumes proximal to the piperazine nitrogen, potentially altering the orientation of the piperazine chair conformation and its engagement with monoamine transporter binding pockets [1]. The minimal acetyl group may reduce steric hindrance, potentially enabling a distinct binding pose or improved brain penetrance compared to bulkier analogs. Additionally, the acetyl group lacks the hydrogen-bond-donating capacity of a free amine (as in the dihydrochloride salt, CAS 1351614-10-2), ensuring consistent in vitro behavior as a neutral ligand [2].

Receptor pharmacology Transporter selectivity SAR analysis

Optimal Research and Industrial Application Scenarios for 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone Based on Its Differentiating Evidence


Linker-Length SAR Probe for Dual NET/DAT Reuptake Inhibitor Programs

Medicinal chemists designing dual norepinephrine and dopamine reuptake inhibitors can employ this compound as a structurally characterized, one-carbon-linker reference standard. Its extreme linker length, contrasted with the optimal three-carbon-linked compounds identified by Paudel et al., provides a critical data point for mapping how linker elongation affects transporter affinity and selectivity [1]. Procuring this specific compound enables laboratories to generate internally consistent SAR datasets without the batch-to-batch variability inherent in in-house synthesis of low-yield intermediates.

Physicochemical Benchmark for CNS Drug Property Optimization

With a computed XLogP of 0.5 and a molecular weight of 304.32 g/mol, this compound occupies favorable CNS drug-like property space. It serves as a benchmark for evaluating how incremental structural modifications (e.g., halogen exchange, N-acyl replacement) shift lipophilicity and predicted brain permeability. Its balanced hydrophilicity profile makes it a preferred reference over the significantly more lipophilic phenoxyacetyl analog (estimated XLogP >1.5), which may introduce solubility and non-specific binding artifacts in cellular assays [2].

Negative Control or Baseline Comparator in Transporter Selectivity Assays

When profiling novel monoamine transporter ligands, researchers require compounds with well-defined structural features to serve as controls. The target compound's minimal N-acetyl group and 4-fluorophenyl substitution provide a neutral, low-bulk baseline against which the effects of larger N-acyl substituents (e.g., 4-fluorobenzoyl) can be directly compared. This application is directly supported by the SAR trends reported in the arylpiperazine-tetrazole literature, where small N-acyl modifications produce significant shifts in transporter inhibition profiles [1].

Quote Request

Request a Quote for 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.